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molecular formula C8H8ClNO B3033661 4-Chloro-2-methylbenzamide CAS No. 1117843-17-0

4-Chloro-2-methylbenzamide

Cat. No. B3033661
M. Wt: 169.61 g/mol
InChI Key: VRVMBIZATLJJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09420788B2

Procedure details

A magnetically stirred mixture of acid 4-chloro-2-methylbenzoic acid (50 g, 0.29 mol), dichloromethane (200 mL), and 0.5 mL DMF was cooled in an ice-bath. The cooler was connected to a gas absorption trap. Oxalyl chloride (44.5 g, 0.35 mmol) was added dropwise in 1 h. The mixture was stirred at r.t. overnight during which time all solid dissolved. The solution was concentrated in vacuo and stripped with dichloromethane to remove excess oxalyl chloride. The residue was taken in THF (200 mL) and mechanically stirred in an ice-water bath. Aqueous 25% ammonia (100 mL) was added in 15 min, which resulted in the formation of a precipitate. The THF was removed with the rotavap and extra water (100 mL) was added. The suspension was stirred at r.t. overnight. The solid was collected by filtration and dried in vacuo to give 2-methyl-4-chlorobenzamide (43.7 g, yield 89%) that was used without purification in the next step.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([CH3:11])[CH:3]=1.ClCCl.C(Cl)(=O)C(Cl)=O.C[N:22](C=O)C>>[CH3:11][C:4]1[CH:3]=[C:2]([Cl:1])[CH:10]=[CH:9][C:5]=1[C:6]([NH2:22])=[O:7]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
200 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
44.5 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. overnight during which time all solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
The cooler was connected to a gas absorption trap
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove excess oxalyl chloride
STIRRING
Type
STIRRING
Details
mechanically stirred in an ice-water bath
ADDITION
Type
ADDITION
Details
Aqueous 25% ammonia (100 mL) was added in 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
which resulted in the formation of a precipitate
CUSTOM
Type
CUSTOM
Details
The THF was removed with the rotavap and extra water (100 mL)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The suspension was stirred at r.t. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(C(=O)N)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 43.7 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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